tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or similar coupling reactions.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Ethyl derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
tert-Butyl (3R)-3-hydroxypiperidine-1-carboxylate: A similar compound with a hydroxyl group instead of an ethenyl group.
Uniqueness
tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a candidate for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (3R)-3-ethenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQBWMAWTUBARI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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